N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide
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Overview
Description
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone, a thiadiazole, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the reaction of 3,4-dimethylphenylamine with succinic anhydride to form the corresponding amide, which is then cyclized to yield the pyrrolidinone ring.
Thiadiazole Formation: The pyrrolidinone intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Butanamide Attachment: Finally, the thiadiazole intermediate is coupled with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its functional groups allow for the formation of novel materials with specific properties, such as enhanced conductivity or stability.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide exerts its effects is likely related to its ability to interact with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide
Uniqueness
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide is unique due to its combination of a pyrrolidinone, a thiadiazole, and a butanamide moiety. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C20H26N4O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C20H26N4O2S/c1-12-6-7-15(8-13(12)2)24-11-14(9-17(24)26)18-22-23-19(27-18)21-16(25)10-20(3,4)5/h6-8,14H,9-11H2,1-5H3,(H,21,23,25) |
InChI Key |
BWMLMDJAHCVDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC(C)(C)C)C |
Origin of Product |
United States |
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